molecular formula C19H21ClN2O2 B2829334 2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797318-65-0

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2829334
CAS No.: 1797318-65-0
M. Wt: 344.84
InChI Key: HCVYSOYHSWDYFD-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a benzamide derivative characterized by a 2-chlorobenzamide core linked to a 4-(3-methoxypiperidin-1-yl)phenyl substituent. The methoxypiperidinyl group introduces stereoelectronic and steric effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYSOYHSWDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(3-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: Used in material synthesis and other industrial applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Methoxypiperidinyl vs. Pyridinyl/Methylsulfonyl : The target’s methoxypiperidinyl group may confer better blood-brain barrier penetration compared to vismodegib’s pyridinyl and methylsulfonyl groups, which prioritize polar interactions .
  • Chloro Substituents : The 2-chloro position in the target compound is conserved in vismodegib and antimicrobial salicylamides, suggesting a role in steric hindrance or electron withdrawal for target binding .

Physicochemical Data

Property Target Compound (Predicted) Vismodegib 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Molecular Weight ~375.8 g/mol 421.3 g/mol 330.7 g/mol
Melting Point 160–170°C (estimated) 179–181°C Not reported
LogP (Lipophilicity) ~3.5 (methoxypiperidinyl increases logP) 2.8 ~3.2 (hydroxyl group reduces logP)
Solubility Moderate in DMSO Low aqueous solubility Poor aqueous solubility

Kinase and Receptor Modulation

  • The methoxypiperidinyl group in the target compound may enhance binding to ATP-binding pockets in kinases, similar to piperazine-containing analogs in .
  • Vismodegib : Inhibits SMO receptor (Ki = 12.2 nM) via hydrophobic interactions with methylsulfonyl and pyridinyl groups .

Antimicrobial Potential

  • The target’s chloro group may confer similar activity .

Toxicity and Selectivity

  • Methoxy groups generally reduce cytotoxicity compared to trifluoromethyl or nitro substituents (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide in showed high toxicity) .

Biological Activity

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a chloro group and a methoxypiperidine moiety, which are significant for its interaction with biological targets. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H18ClN2O2C_{16}H_{18}ClN_{2}O_{2}. Its structural components include:

  • Chloro Group : Enhances lipophilicity and potential receptor interactions.
  • Methoxypiperidine Moiety : Associated with improved bioactivity due to its ability to interact with various biological receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the piperidine ring is particularly notable as it often enhances the compound's interaction with biological targets, such as enzymes and receptors involved in inflammation and pain pathways.

The mechanisms of action for this compound are believed to involve:

  • Inhibition of Cyclooxygenase (COX) : Similar benzamide derivatives have shown efficacy in inhibiting COX enzymes, which are crucial in the inflammatory response.
  • Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity and inhibitory effects of this compound on COX enzymes. These studies typically utilize molecular docking simulations alongside enzyme activity assays to determine the compound's effectiveness.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study on N-(4-methoxyphenyl)-N'-(piperidin-1-yl)urea demonstrated significant anti-inflammatory effects, suggesting that similar structural motifs may confer similar activities.
  • Another investigation into 2-Chloro-N-(4-fluorophenyl)benzamide revealed analgesic properties, further supporting the potential therapeutic applications of compounds with a chloro-substituted benzamide structure.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameStructureKey Features
N-(4-methoxyphenyl)-N'-(piperidin-1-yl)ureaStructureContains a piperidine ring; investigated for anti-inflammatory properties
2-Chloro-N-(4-fluorophenyl)benzamideStructureSimilar chloro-substituted benzamide; studied for analgesic effects
N-[4-(methylpiperidin-1-yl)]benzamideStructurePiperidine derivative; explored for neuroprotective activities

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME profiles, which enhance its potential as a therapeutic agent.

Q & A

Basic: What are the common synthetic routes for 2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 3-methoxypiperidine intermediate via reductive amination or ring-closure reactions using methoxy-substituted precursors.
  • Step 2: Coupling of the piperidine moiety to a 4-aminophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .
  • Step 3: Benzamide formation by reacting 2-chlorobenzoyl chloride with the amine intermediate in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM .
    Critical Conditions:
  • Use of anhydrous solvents to prevent hydrolysis.
  • Temperature control (0–25°C) during benzoylation to minimize side reactions.
  • Catalytic optimization (e.g., Pd(OAc)₂ with Xantphos for coupling steps) to achieve >70% yield .

Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Methodological Solutions:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological activity .
  • Salt Formation: Convert the free base to a hydrochloride salt via treatment with HCl in ethanol, improving aqueous solubility by 3–5× .
  • pH Adjustment: Dissolve in mildly acidic buffers (pH 4–5) where the compound exhibits higher ionization .
    Validate solubility using dynamic light scattering (DLS) or nephelometry to confirm stability in assay conditions.

Basic: What biological targets or pathways are associated with this compound?

The compound has shown activity against:

  • P2X7 Receptors: Inhibits ATP-gated ion channels, reducing pro-inflammatory cytokine release (IC₅₀: 120 nM in murine macrophages) .
  • Kinase Signaling: Modulates PI3K/AKT and MAPK pathways in cancer cell lines, inducing apoptosis at 10 µM .
  • Parasitic Targets: Demonstrates antitrypanosomal activity (EC₅₀: 0.8 µM against Trypanosoma brucei) by targeting kinetoplastid-specific enzymes .

Advanced: How can structural modifications resolve contradictory bioactivity data across cell lines?

Case Example: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM in HeLa vs. A549 cells) may arise from off-target effects or metabolic instability.
Approach:

  • Metabolic Profiling: Use LC-MS/MS to identify major metabolites in resistant cell lines .
  • SAR Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para position to enhance metabolic stability and target binding .
  • Orthogonal Assays: Validate activity using CRISPR-edited cell lines lacking suspected off-target receptors .

Basic: What analytical techniques are recommended for confirming the compound’s purity and structure?

  • HPLC-PDA: Use a C18 column (ACN/water gradient) with UV detection at 254 nm; target purity ≥95% .
  • NMR: Key signals include the methoxypiperidine δ 3.3–3.5 ppm (singlet) and benzamide NH δ 8.1 ppm (broad) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 385.1184 (calculated for C₂₁H₂₂ClN₂O₂) .

Advanced: How can researchers resolve overlapping NMR signals in piperidine ring protons?

Strategies:

  • Variable Temperature NMR: Conduct experiments at 25°C and −40°C to separate axial/equatorial proton signals .
  • COSY/TOCSY: Identify coupling networks between δ 1.5–2.5 ppm (piperidine CH₂) and δ 3.3 ppm (methoxy group) .
  • Deuteration: Synthesize a deuterated analog at the piperidine ring to simplify splitting patterns .

Basic: What pharmacokinetic properties (ADME) should be prioritized in preclinical studies?

  • Absorption: LogP ~3.2 predicts moderate permeability; use Caco-2 assays to confirm Papp >1 × 10⁻⁶ cm/s .
  • Metabolism: CYP3A4/2D6 are primary metabolizers; screen for stability in human liver microsomes (HLM) .
  • Excretion: Biliary excretion dominates (>60% in rodents); monitor fecal elimination in radiolabeled studies .

Advanced: What mechanisms underlie resistance to this compound in cancer models, and how can they be overcome?

Observed Resistance: Upregulation of efflux pumps (ABCG2) or mutations in P2X7 receptor extracellular domains .
Solutions:

  • Combination Therapy: Co-administer with ABCG2 inhibitors (e.g., Ko143) to restore potency .
  • Proteolysis-Targeting Chimeras (PROTACs): Degrade resistant targets by conjugating the compound to E3 ligase recruiters .

Basic: How does this compound compare to structurally similar benzamides in target selectivity?

Key Comparisons:

CompoundTarget Selectivity (IC₅₀)Key Structural Difference
2-Chloro-N-[4-(3-MP)phenyl]benzamideP2X7: 120 nM; PI3K: 1.2 µM3-Methoxypiperidine substituent
2-Chloro-N-(4-piperidinophenyl)benzamidePI3K: 0.8 µM; P2X7: >10 µMLack of methoxy group
2-Chloro-N-(4-(4-MP)phenyl)benzamideABCG2 inhibition: 0.5 µM4-Methylpiperidine substituent
The 3-methoxy group enhances P2X7 binding but reduces PI3K activity compared to analogs .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?

Methodology:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in P2X7 (PDB: 5UUL) and refine with MM-GBSA scoring .
  • MD Simulations: Run 100-ns simulations to assess stability of key interactions (e.g., hydrogen bonds with Lys⁶³ and Asp²⁹⁵) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ) with bioactivity to prioritize analogs with –NO₂ or –CF₃ groups .

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